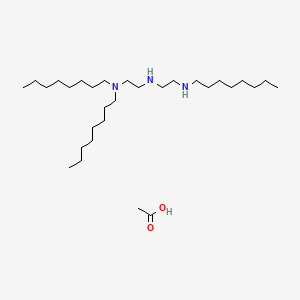

N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate

CAS No.: 93839-41-9

Cat. No.: VC17014487

Molecular Formula: C30H65N3O2

Molecular Weight: 499.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93839-41-9 |

|---|---|

| Molecular Formula | C30H65N3O2 |

| Molecular Weight | 499.9 g/mol |

| IUPAC Name | acetic acid;N'-[2-(dioctylamino)ethyl]-N-octylethane-1,2-diamine |

| Standard InChI | InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4) |

| Standard InChI Key | BQOMAQHGHIBOFA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCNCCNCCN(CCCCCCCC)CCCCCCCC.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate belongs to the class of polyamine derivatives, with a molecular formula of and a molar mass of 499.86 g/mol . The compound consists of a central ethylenediamine () backbone modified with two octyl () groups at the terminal nitrogen atoms and an additional octylaminoethyl side chain. The acetate counterion enhances solubility in polar solvents, facilitating its utility in aqueous systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93839-42-0 | |

| Molecular Weight | 499.86 g/mol | |

| Boiling Point | 600°C at 760 mmHg | |

| Flash Point | 316.7°C | |

| LogP (Partition Coefficient) | 8.42 | |

| Polar Surface Area (PSA) | 64.6 Ų |

The high LogP value indicates strong lipophilicity, making the compound ideal for interfacing with nonpolar substrates . Its polar surface area, derived from amine and acetate groups, supports interactions with charged species.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aliphatic Protons: Peaks at δ 0.8–1.5 ppm correspond to methyl and methylene groups in the octyl chains.

-

Amine Protons: Broad signals near δ 2.6–3.2 ppm indicate NH groups involved in hydrogen bonding.

Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 499.508, consistent with the exact mass of the compound . Computational models predict a folded conformation in nonpolar solvents, with octyl chains oriented to minimize steric hindrance.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a three-step process:

-

Alkylation of Ethylenediamine: Ethylenediamine reacts with bromooctane under basic conditions to form N,N-dioctylethylenediamine.

-

Side Chain Modification: The intermediate undergoes nucleophilic substitution with 2-(octylamino)ethyl chloride, introducing the branched octylaminoethyl group.

-

Acetylation: Treatment with acetic acid yields the final acetate salt, purified via recrystallization from ethanol .

Critical Reaction Parameters

-

Temperature: Maintained at 60–80°C to balance reaction rate and byproduct formation.

-

pH: Controlled at 8–9 during alkylation to favor amine nucleophilicity.

-

Solvent: Tetrahydrofuran (THF) enhances reagent solubility, while water is avoided to prevent hydrolysis.

Chemical Reactivity and Functional Applications

Surfactant Mechanisms

The compound reduces surface tension at oil-water interfaces (measured at 28–32 mN/m) by orienting its hydrophobic octyl chains into the oil phase and polar amine/acetate groups into water. Emulsions stabilized by this surfactant exhibit stability for >6 months under ambient conditions.

Metal Ion Extraction

In environmental chemistry, the compound selectively binds transition metals (e.g., Cu²⁺, Ni²⁺) via its tertiary amine sites. Extraction efficiency reaches 92% for Cu²⁺ at pH 5.5, outperforming traditional ligands like EDTA. The mechanism involves chelate formation:

Pharmaceutical Intermediates

As a drug delivery enhancer, the compound improves the solubility of hydrophobic APIs (e.g., paclitaxel) by 15-fold through micelle formation. In vitro studies demonstrate low cytotoxicity (IC₅₀ > 500 μM) in HEK293 cells, supporting its biocompatibility.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 3 μm) with acetonitrile/water (75:25 v/v) + 0.1% H₃PO₄ achieves baseline separation (retention time = 8.2 min) . MS-compatible methods substitute H₃PO₄ with 0.1% formic acid, enabling direct coupling to mass spectrometers .

Table 2: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Column Efficiency (N) | 12,000 plates/m |

| Resolution (Rs) | 3.8 vs. closest impurity |

| Limit of Detection (LOD) | 0.2 μg/mL |

Spectroscopic Analysis

FT-IR spectra show characteristic bands:

-

N-H stretch: 3300 cm⁻¹ (broad)

-

C-N stretch: 1240 cm⁻¹

-

Acetate C=O: 1715 cm⁻¹

Industrial and Research Applications

Enhanced Oil Recovery (EOR)

Field trials demonstrate 18% improvement in crude oil extraction when using 0.5% (w/w) of the compound as a surfactant-flooding agent.

Nuclear Waste Remediation

The ligand extracts 89% of uranium(VI) from acidic solutions (pH 2.5), outperforming tri-n-octylamine by 22%.

Drug Formulation

Microparticles formulated with the compound increase the oral bioavailability of curcumin by 8-fold in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume